Retigabine Exhibits a Higher EC50 for Neuronal Network Hyperexcitability Reduction Compared to Flupirtine
In an in vitro model of neuronal hyperexcitability using cultured mouse auditory cortex networks on microelectrode arrays, retigabine required a higher concentration than flupirtine to achieve a 50% reduction in hyperactivity (EC50: 8.0 µM vs. 4.0 µM, respectively) [1]. This indicates flupirtine is a more potent compound in this specific assay, highlighting that retigabine's value is not solely based on potency but on its distinct pharmacological and safety profile.
| Evidence Dimension | Potency (EC50 for reduction of neuronal network hyperactivity) |
|---|---|
| Target Compound Data | 8.0 µM |
| Comparator Or Baseline | Flupirtine (EC50: 4.0 µM) |
| Quantified Difference | Retigabine EC50 is 2-fold higher (less potent) than flupirtine |
| Conditions | Spontaneous activity in cultured neuronal networks from mouse embryonic auditory cortices, measured via microelectrode arrays |
Why This Matters
This data is critical for researchers calibrating drug concentrations in ex vivo or in vitro epilepsy models, ensuring appropriate dosing for target engagement without relying on potency assumptions from a more potent but hepatotoxic analog.
- [1] Wu C, Gopal KV, Moore EJ, Gross GW. Pharmacodynamics of potassium channel openers in cultured neuronal networks. Eur J Pharmacol. 2014;732:68-75. View Source
